N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
Overview
Description
PD153035 hydrochloride is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is known for its high affinity and selectivity towards EGFR, making it a valuable tool in cancer research and treatment. The compound is also referred to by other names such as SU-5271, AG1517, and ZM 252868 .
Mechanism of Action
Target of Action
PD153035 hydrochloride, also known as PD153035 HCl, PD-153035 hydrochloride, or N-(3-Bromophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others .
Mode of Action
PD153035 hydrochloride acts as an ATP-competitive inhibitor of EGFR tyrosine kinase . By competing with ATP, it prevents the phosphorylation and subsequent activation of EGFR . This inhibition of EGFR prevents the receptor from triggering the signal transduction cascades that lead to DNA synthesis and cell proliferation .
Biochemical Pathways
The inhibition of EGFR by PD153035 hydrochloride affects several biochemical pathways. It has been shown to improve glucose tolerance and insulin action in high-fat diet-fed mice by reducing the M1 proinflammatory state in adipose tissue macrophages . This leads to a reduction in the circulating levels of tumor necrosis factor (TNF)-α and interleukin (IL)-6, and initiates an improvement in insulin signaling and sensitivity .
Pharmacokinetics
It is known to be cell-permeable , suggesting that it can readily cross cell membranes to exert its effects
Result of Action
The result of PD153035 hydrochloride’s action is a decrease in EGFR-mediated cell proliferation and a reduction in inflammation. In the context of cancer, this can lead to a decrease in tumor growth . In the context of metabolic disorders, it can lead to improved glucose tolerance and insulin sensitivity .
Action Environment
The efficacy and stability of PD153035 hydrochloride can be influenced by various environmental factors. For instance, the presence of ATP can affect its ability to inhibit EGFR, as it competes with ATP for binding to the kinase . Additionally, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other molecules in the cellular environment.
Biochemical Analysis
Biochemical Properties
PD153035 hydrochloride plays a significant role in biochemical reactions by inhibiting the tyrosine kinase activity of EGFR . It competes with ATP, leading to a decrease in EGFR autophosphorylation . This interaction with EGFR is crucial in regulating cell division and death .
Cellular Effects
PD153035 hydrochloride has been shown to have profound effects on various types of cells and cellular processes. It suppresses the proliferation and clonogenicity of a wide panel of EGFR-overexpressing human cancer cell lines . It also blocks EGF-mediated cellular processes including mitogenesis, early gene expression, and oncogenic transformation .
Molecular Mechanism
The molecular mechanism of action of PD153035 hydrochloride involves its binding to the ATP-binding site of EGFR, thereby inhibiting the receptor’s tyrosine kinase activity . This inhibition prevents the activation of downstream signaling molecules, leading to a reduction in cell proliferation and oncogenic transformation .
Temporal Effects in Laboratory Settings
PD153035 hydrochloride has been shown to rapidly suppress autophosphorylation of EGFR at low nanomolar concentrations in fibroblasts or in human epidermoid carcinoma cells . Over time, this leads to a selective blockage of EGF-mediated cellular processes .
Dosage Effects in Animal Models
In animal models, the effects of PD153035 hydrochloride vary with different dosages. For instance, in high-fat diet-fed mice, PD153035 hydrochloride treatment improved glucose tolerance and insulin action
Preparation Methods
The synthesis of PD153035 hydrochloride involves several steps, starting with the preparation of the core quinazoline structure. The synthetic route typically includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with formamide or formamidine.
Substitution Reactions: The core structure undergoes substitution reactions to introduce the 3-bromophenyl and 6,7-dimethoxy groups.
Final Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability
Chemical Reactions Analysis
PD153035 hydrochloride undergoes various chemical reactions, primarily involving its interaction with EGFR. The key reactions include:
Inhibition of EGFR Tyrosine Kinase Activity: PD153035 hydrochloride acts as a reversible, ATP-competitive inhibitor of EGFR, preventing the autophosphorylation of the receptor.
Selective Blocking of EGF-Mediated Processes: The compound selectively blocks EGF-mediated cellular processes, including mitogenesis, early gene expression, and oncogenic transformation.
Reagents and Conditions: Common reagents used in these reactions include ATP and various cell lines expressing EGFR.
Scientific Research Applications
PD153035 hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: It is extensively used to study the role of EGFR in cancer cell proliferation and survival.
Signal Transduction Studies: The compound is used to dissect the signaling pathways mediated by EGFR, providing insights into cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
PD153035 hydrochloride is unique in its high affinity and selectivity for EGFR compared to other similar compounds. Some of the similar compounds include:
Gefitinib: Another EGFR inhibitor, but with a different binding affinity and selectivity profile.
Erlotinib: Similar to gefitinib, it targets EGFR but has distinct pharmacokinetic properties.
Afatinib: An irreversible EGFR inhibitor that also targets other members of the ErbB family
PD153035 hydrochloride stands out due to its extremely low IC50 and Ki values, making it one of the most potent EGFR inhibitors available .
Properties
IUPAC Name |
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOKWAWPAPMNIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171414 | |
Record name | PD-153035 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183322-45-4, 205195-07-9 | |
Record name | 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183322-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205195-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PD-153035 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD-153035 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD 153035 Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PD-153035 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHJ252P69N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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